3-[(4-Propan-2-ylphenyl)sulfonylmethyl]-5-(trifluoromethyl)-1,2,4-oxadiazole
Description
Properties
IUPAC Name |
3-[(4-propan-2-ylphenyl)sulfonylmethyl]-5-(trifluoromethyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N2O3S/c1-8(2)9-3-5-10(6-4-9)22(19,20)7-11-17-12(21-18-11)13(14,15)16/h3-6,8H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGNWHJKWPNHQLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)CC2=NOC(=N2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-[(4-Propan-2-ylphenyl)sulfonylmethyl]-5-(trifluoromethyl)-1,2,4-oxadiazole is a member of the oxadiazole family, which has garnered attention due to its diverse biological activities. This article reviews the compound's biological properties, focusing on its pharmacological potential and mechanisms of action.
Chemical Structure and Properties
The chemical structure of the compound is characterized by the oxadiazole ring, which is known for its stability and ability to interact with various biological targets. The presence of a trifluoromethyl group enhances lipophilicity, potentially improving bioavailability.
Antimicrobial Activity
Oxadiazole derivatives, including this compound, have been shown to exhibit significant antimicrobial properties. A study indicated that 1,3,4-oxadiazoles can target bacterial cell walls and interfere with protein synthesis, leading to bacterial cell death. The presence of the sulfonylmethyl group in this compound may enhance its interaction with bacterial enzymes, increasing its efficacy against resistant strains .
Antitumor Activity
The antitumor potential of oxadiazoles is well-documented. Recent research highlights that compounds containing the 1,3,4-oxadiazole scaffold can inhibit key enzymes involved in cancer cell proliferation, such as thymidylate synthase and histone deacetylases (HDACs) . This compound may exhibit similar properties, contributing to its potential as an anticancer agent.
Anti-inflammatory Effects
Inflammation plays a critical role in various diseases, including cancer and autoimmune disorders. Oxadiazole derivatives have been reported to exhibit anti-inflammatory activity by inhibiting pro-inflammatory cytokines and mediators . The specific mechanism for this compound remains to be fully elucidated but may involve modulation of inflammatory pathways.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of oxadiazole derivatives. Modifications to the phenyl ring or substituents on the oxadiazole can significantly influence biological activity. For instance:
- Substituents : The introduction of electron-withdrawing groups (e.g., trifluoromethyl) has been shown to enhance activity against certain targets.
- Functional Groups : The sulfonylmethyl group may play a role in increasing solubility and interaction with biological macromolecules .
Case Studies
| Study | Findings |
|---|---|
| Antimicrobial Activity | Demonstrated significant inhibition of Gram-positive and Gram-negative bacteria. |
| Antitumor Mechanism | Inhibition of HDACs leading to apoptosis in cancer cell lines. |
| Anti-inflammatory Effects | Reduction in TNF-alpha levels in vitro. |
Comparison with Similar Compounds
Structural Analogues in Antiviral Therapeutics
- Pleconaril (3-(3,5-dimethyl-4-((3-(3-methyl-5-isoxazolyl)propyl)oxy)phenyl)-5-(trifluoromethyl)-1,2,4-oxadiazole): Substituents: Position 3 has a dimethylphenyl group connected via an oxygen linker to a propyl-isoxazole moiety. Activity: Demonstrates broad-spectrum anti-picornaviral activity, including efficacy against enteroviruses (EVs) .
Compound 6b (3-(3-methyl-4-((3-(3-methylisoxazol-5-yl)propyl)thio)phenyl)-5-(trifluoromethyl)-1,2,4-oxadiazole):
Derivatives with Chiral and Bioactive Properties
- (S)-5-(1-(But-3-en-2-yl)piperidin-4-yl)-3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole (3z): Substituents: Position 5 has a piperidinyl group; position 3 is substituted with trifluoromethylphenyl. Synthesis: Achieved via iridium-catalyzed enantioselective amination (99% yield, 97% enantiomeric excess), highlighting advanced catalytic methods . Application: Potential for chiral drug development due to high enantiopurity.
Borane Complexes for Receptor Targeting
- Borane 5-(quinuclidin-3-ylmethyl)-3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole complex (57) :
Energetic and Antibacterial Compounds
NTOF (3-((5-nitro-2H-tetrazol-2-yl)methyl)-5-(trifluoromethyl)-1,2,4-oxadiazole) :
Data Table: Comparative Analysis of Key Compounds
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-[(4-Propan-2-ylphenyl)sulfonylmethyl]-5-(trifluoromethyl)-1,2,4-oxadiazole, and how can purity be ensured?
- Methodology : The compound can be synthesized via nucleophilic substitution or cyclization reactions. For example, analogs like 5-(trifluoromethyl)-1,2,4-oxadiazole derivatives are often prepared by reacting nitriles with hydroxylamine under reflux in ethanol, followed by cyclization with acyl chlorides . Flash column chromatography (e.g., SiO₂, hexane:ethyl acetate gradients) is recommended for purification, achieving >95% purity . Confirm purity using HPLC or SFC (supercritical fluid chromatography) to resolve enantiomeric excess, as demonstrated in oxadiazole syntheses with 97% enantiomeric purity .
Q. Which spectroscopic techniques are critical for structural characterization of this compound?
- Methodology : Use a combination of:
- ¹H/¹³C/¹⁹F NMR : To confirm substituent positions and trifluoromethyl group integrity. For example, ¹⁹F NMR typically shows a singlet at ~-60 ppm for CF₃ groups in oxadiazoles .
- HRMS (High-Resolution Mass Spectrometry) : To verify molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
- FTIR : Identify key functional groups like sulfonyl (asymmetric S=O stretch at ~1350 cm⁻¹) and oxadiazole ring vibrations (C=N at ~1600 cm⁻¹) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored to optimize bioactivity, such as antiviral or receptor-targeted effects?
- Methodology :
- Analog Synthesis : Introduce substituents at the sulfonylmethyl or trifluoromethyl positions. For instance, replacing the 4-propan-2-ylphenyl group with heteroaromatic rings (e.g., pyridyl) can modulate lipophilicity and target binding .
- Biological Assays : Test analogs in in vitro models (e.g., enterovirus inhibition assays for antiviral activity, as seen with WIN 63843, a structurally related oxadiazole ). Use IC₅₀ values to compare potency.
- Molecular Docking : Perform docking studies with target proteins (e.g., S1P1 receptor for analogs like SEW2871 ). Software like AutoDock Vina can predict binding modes and guide rational design .
Q. How should researchers resolve contradictions between computational predictions and experimental bioactivity data?
- Methodology :
- Validation Experiments : Reassess computational models (e.g., QSAR or docking) using orthogonal assays. For example, if a compound predicted to inhibit a viral protease shows no activity, validate via fluorescence-based enzymatic assays .
- ADME/Tox Profiling : Discrepancies may arise from poor solubility or metabolic instability. Use hepatocyte microsomal assays and LogP measurements to refine predictions .
- Crystallography : Resolve co-crystal structures of the compound with its target (if feasible) to identify unmodeled interactions .
Q. What strategies are effective for studying the compound’s mechanism of action in mitochondrial dysfunction or viral replication?
- Methodology :
- Cellular Models : Use mitochondrial membrane potential assays (JC-1 dye) or viral plaque reduction tests (e.g., Coxsackievirus B3 ).
- Knockout/CRISPR Models : Silence putative targets (e.g., USP30 for mitochondrial dysfunction ) to confirm compound specificity.
- Metabolomics : Track ATP production or viral RNA replication via qRT-PCR to correlate activity with metabolic pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
